molecular formula C9H10BrNO2 B2782828 Methyl 2-amino-5-bromo-4-methylbenzoate CAS No. 1824597-08-1

Methyl 2-amino-5-bromo-4-methylbenzoate

Cat. No.: B2782828
CAS No.: 1824597-08-1
M. Wt: 244.088
InChI Key: CSKVISIFXYJBGB-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-4-methylbenzoate: is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl ester group attached to a benzene ring. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-bromo-4-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methylbenzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of bromine in the presence of a catalyst such as iron(III) bromide for the bromination step, and concentrated nitric acid for the nitration step. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes followed by catalytic hydrogenation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-bromo-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as sodium hydroxide or sodium alkoxide in polar solvents.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Dehalogenated compounds.

    Substitution: Hydroxyl, alkoxy, or amino-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-5-bromo-4-methylbenzoate has the molecular formula C9H10BrNO2C_9H_{10}BrNO_2 and a molecular weight of approximately 244.09 g/mol. The compound features a bromine atom, an amino group, and a methyl ester group attached to a substituted benzoate structure, which influences its reactivity and biological properties.

Chemistry

  • Intermediate in Organic Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the production of various derivatives with potential applications in pharmaceuticals and agrochemicals.

Biology

  • Enzyme-Substrate Interaction Studies : The compound is utilized as a probe in biochemical assays to study interactions between enzymes and substrates, particularly focusing on its role as an inhibitor of specific enzymes such as FabH and PqsD in Pseudomonas aeruginosa.

Medicine

  • Pharmaceutical Development : It acts as a precursor in the synthesis of pharmaceutical compounds that may exhibit therapeutic effects. Research indicates potential antimicrobial and anticancer activities, making it valuable in drug discovery.

Industry

  • Production of Dyes and Pigments : The compound is also used in the manufacturing of specialty chemicals, including dyes and pigments, due to its unique chemical properties.

Research has highlighted several biological activities associated with this compound:

Antimicrobial Properties

A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus.

Anticancer Activity

In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability across several cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values around 25 µM.
  • HT-29 (colon cancer) : Similar IC50 values indicating potent anticancer effects.

Case Studies

Study FocusFindings
Antimicrobial EfficacyEffective against Staphylococcus aureus (MIC = 32 µg/mL)
Cancer Cell LinesDose-dependent decrease in viability for MCF-7 and HT-29 cells (IC50 ≈ 25 µM)

Comparison with Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • Methyl 2-amino-4-bromobenzoate
  • Methyl 2-amino-3-bromobenzoate

Comparison: Methyl 2-amino-5-bromo-4-methylbenzoate is unique due to the presence of a methyl group at the 4-position of the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties.

Biological Activity

Methyl 2-amino-5-bromo-4-methylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methyl ester group, an amino group, and a bromine atom attached to a methyl-substituted benzoate structure. The presence of the bromine atom is significant as it influences both the chemical reactivity and biological properties of the compound.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a case study reported that treatment with this compound led to significant reductions in cell viability in several cancer cell lines, including breast and colon cancer cells .

The biological effects of this compound are attributed to its interaction with specific molecular targets. The amino and bromo groups enhance its binding affinity to various enzymes and receptors involved in critical signaling pathways. This interaction can modulate enzymatic activity, potentially leading to therapeutic effects such as:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It can influence pathways related to inflammation and immune response, contributing to its antimicrobial effects .

Research Findings

A summary of key research findings is presented in the following table:

StudyFocusKey Findings
Antimicrobial ActivityEffective against multiple bacterial strains.
Anticancer ActivityInduces apoptosis in breast and colon cancer cells.
Mechanism of ActionInteracts with enzymes and signaling pathways to exert biological effects.

Case Studies

  • Antimicrobial Efficacy : In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antimicrobial activity.
  • Cancer Cell Line Studies : In vitro studies involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with the compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 25 µM for both cell lines.

Properties

IUPAC Name

methyl 2-amino-5-bromo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKVISIFXYJBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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